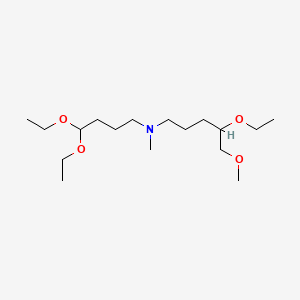
6-Chloro-1,5-dimethyl-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1,5-dimethyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry. The presence of a chlorine atom and two methyl groups in the this compound structure enhances its chemical properties, making it a valuable compound for various applications.
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of copper acetate (Cu(OAc)2) as a catalyst.
Reductive Cyclization Reactions: This method involves the reduction of azides or nitro compounds followed by cyclization to form the indazole ring.
Metal-Free Reactions: Some synthetic routes avoid the use of metals, employing reagents like montmorillonite K-10 under an oxygen atmosphere to achieve cyclization.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted indazoles depending on the nucleophile used.
科学的研究の応用
6-Chloro-1,5-dimethyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 6-Chloro-1,5-dimethyl-1H-indazole varies depending on its application. In medicinal chemistry, it often acts by binding to specific enzymes or receptors, inhibiting their activity. The molecular targets can include kinases, proteases, or G-protein coupled receptors. The pathways involved may include signal transduction cascades, leading to altered cellular responses .
類似化合物との比較
1H-Indazole: Lacks the chlorine and methyl groups, making it less reactive in certain chemical reactions.
2H-Indazole: Differing in the position of the nitrogen atom, which affects its chemical properties and reactivity.
6-Bromo-1,5-dimethyl-1H-indazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
Uniqueness: 6-Chloro-1,5-dimethyl-1H-indazole’s unique combination of chlorine and methyl groups enhances its chemical stability and reactivity, making it a versatile compound in various fields of research and industry .
特性
分子式 |
C9H9ClN2 |
|---|---|
分子量 |
180.63 g/mol |
IUPAC名 |
6-chloro-1,5-dimethylindazole |
InChI |
InChI=1S/C9H9ClN2/c1-6-3-7-5-11-12(2)9(7)4-8(6)10/h3-5H,1-2H3 |
InChIキー |
DSFMNFSQXYLGHX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1Cl)N(N=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)













